![molecular formula C15H15N3O B2617176 3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 879770-28-2](/img/structure/B2617176.png)
3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
“3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .
Molecular Structure Analysis
The molecular structure of “3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol” consists of a pyrazole fused to a pyrimidine . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The chemical reactions of “3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol” involve the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . This reaction allows versatile structural modifications at positions 2, 3, 5, 6, and 7 .
Scientific Research Applications
Enzyme Inhibition and Receptor Modulation
Pyrazolopyrimidines have been identified as potent inhibitors of specific enzymes and modulators of receptor activities. For example, they have been shown to inhibit cyclic GMP phosphodiesterase, a key enzyme involved in various physiological processes, demonstrating potential as antihypertensive agents due to their in vivo activities (Dumaitre & Dodic, 1996). Additionally, certain pyrazolopyrimidines exhibit anti-inflammatory properties without ulcerogenic activity, indicating safer pharmacological profiles for potential anti-inflammatory drugs (Auzzi et al., 1983).
Anticancer and Antimicrobial Activities
Novel pyrazole and pyrimidine derivatives, including pyrazolopyrimidines, have shown significant in vitro antitumor activity against various cell lines, along with antimicrobial and antioxidant activities. This suggests their potential application in developing new therapeutic agents for cancer and infectious diseases (Farag & Fahim, 2019).
Cognitive Impairment and Neurodegenerative Diseases
Research into pyrazolopyrimidinones has led to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1), with implications for treating cognitive deficits associated with schizophrenia and Alzheimer's disease. These inhibitors have demonstrated efficacy in both in vitro and in vivo models, highlighting the therapeutic potential of pyrazolopyrimidine derivatives in addressing central nervous system disorders (Li et al., 2016).
Anti-Inflammatory and Antimicrobial Agents
Further studies have developed pyrazolopyrimidine derivatives with enhanced anti-inflammatory and antimicrobial properties, demonstrating significant activity against various bacterial strains and reducing inflammation without causing ulceration, indicating their potential as safer anti-inflammatory and antimicrobial agents (Aggarwal et al., 2014).
Future Directions
The future directions of “3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol” research could involve the development of different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations could improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
properties
IUPAC Name |
3-phenyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-2-6-12-9-14(19)18-15(17-12)13(10-16-18)11-7-4-3-5-8-11/h3-5,7-10,16H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFBTPWAJOPDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol |
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